![molecular formula C31H43ClN6O3 B1662497 Chlorhydrate d'anamoréline CAS No. 861998-00-7](/img/structure/B1662497.png)
Chlorhydrate d'anamoréline
Vue d'ensemble
Description
Anamorelin hydrochloride is a selective, novel, orally active ghrelin receptor agonist . It is primarily secreted by the stomach and stimulates multiple pathways in the positive regulation of body weight, muscle mass, appetite, and metabolism . It has shown effects in increasing body weight and muscle mass, as well as appetite in patients with cancer cachexia .
Molecular Structure Analysis
Anamorelin hydrochloride has a molecular formula of C31H43ClN6O3 and an average mass of 583.164 Da . It is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) .
Mécanisme D'action
Target of Action
Anamorelin hydrochloride is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) . Ghrelin is an endogenous peptide primarily secreted by the stomach . The primary target of Anamorelin is the ghrelin receptor, which plays a crucial role in regulating appetite, promoting lipogenesis, increasing body weight, and reducing catabolic wasting .
Mode of Action
Upon binding to the ghrelin receptor, Anamorelin stimulates multiple pathways in the positive regulation of body weight, muscle mass, appetite, and metabolism . It mimics the action of ghrelin, leading to the activation of the ghrelin receptor . This activation triggers a cascade of events that result in the release of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) in humans .
Biochemical Pathways
Anamorelin’s activation of the ghrelin receptor stimulates several biochemical pathways. It significantly increases plasma levels of GH, IGF-1, and IGFBP-3, without affecting plasma levels of other hormones such as prolactin, cortisol, insulin, glucose, adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), or thyroid-stimulating hormone (TSH) . These changes in hormone levels lead to increased appetite, overall body weight, lean body mass, and muscle strength .
Pharmacokinetics
The pharmacokinetic properties of Anamorelin include its oral administration and central penetration . It has an elimination half-life of 6-7 hours , allowing for sustained action over time.
Result of Action
The activation of the ghrelin receptor by Anamorelin leads to a significant increase in appetite, overall body weight, lean body mass, and muscle strength . Increases in body weight correlate directly with increases in plasma IGF-1 levels . Most studies noted no improvement in physical function as assessed by measuring non-dominant hand-grip strength .
Action Environment
The action of Anamorelin can be influenced by various environmental factors. For instance, the presence of other medications that strongly inhibit CYP3A4 could potentially inhibit the metabolism of Anamorelin . Furthermore, the efficacy of Anamorelin may be affected by the patient’s overall health status, including the presence of other medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Anamorelin hydrochloride has several advantages for lab experiments. It is a well-characterized and commercially available compound that can be easily synthesized using established methods. Anamorelin hydrochloride is also highly selective for the ghrelin receptor, which minimizes off-target effects. However, Anamorelin hydrochloride has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, Anamorelin hydrochloride has a short half-life, which may require frequent dosing in some experiments.
Orientations Futures
Anamorelin hydrochloride has several potential future directions for research. One direction is to investigate the effects of Anamorelin hydrochloride in combination with other drugs or therapies for cancer cachexia. Another direction is to explore the potential use of Anamorelin hydrochloride in other conditions associated with muscle wasting and decreased appetite, such as chronic obstructive pulmonary disease and heart failure. Furthermore, the development of novel ghrelin receptor agonists with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective drugs for the treatment of cancer cachexia and other metabolic disorders.
Conclusion:
In conclusion, Anamorelin hydrochloride is a promising drug candidate for the treatment of cancer cachexia. It has been extensively studied in preclinical and clinical trials for its efficacy and safety in promoting weight gain and improving quality of life in cancer patients with cachexia. Anamorelin hydrochloride exerts its effects by activating the ghrelin receptor, which stimulates appetite, food intake, and anabolic processes. Anamorelin hydrochloride has several advantages for lab experiments, but also has some limitations. Future research directions include investigating the effects of Anamorelin hydrochloride in combination with other drugs or therapies, exploring its potential use in other conditions associated with muscle wasting and decreased appetite, and developing novel ghrelin receptor agonists with improved properties.
Applications De Recherche Scientifique
- Essais cliniques: Des essais randomisés en double aveugle ont rapporté des améliorations de l'appétit et de la composition corporelle (à la fois la masse corporelle maigre et la masse grasse) avec l'anamoréline. Cependant, la fonction physique (évaluée par la force de préhension) ne s'est pas systématiquement améliorée .
- Mécanisme: L'anamoréline augmente significativement les niveaux plasmatiques de GH, du facteur de croissance analogue à l'insuline 1 (IGF-1) et de la protéine de liaison au facteur de croissance analogue à l'insuline 3 (IGFBP-3) sans affecter d'autres hormones comme la prolactine, le cortisol ou l'insuline .
- Études in vitro et in vivo: Le chlorhydrate d'anamoréline (ANAM) est un nouvel agoniste du récepteur de la ghréline. Des études précliniques ont évalué son profil pharmacologique, soutenant son utilisation potentielle dans la cachexie cancéreuse .
- Étude clinique: Une analyse intégrée de deux essais de phase 2 a évalué les effets de l'anamoréline sur la composition corporelle, la force physique, la qualité de vie et les marqueurs biochimiques dans le syndrome d'anorexie-cachexie cancéreuse. Elle a montré des promesses dans différents types de cancer .
Syndrome d'anorexie-cachexie cancéreuse (CACS)
Stimulation de l'hormone de croissance (GH)
Pharmacologie préclinique
Amélioration de la composition corporelle et de la force
En résumé, le this compound présente un potentiel pour lutter contre la cachexie liée au cancer, stimuler l'appétit et améliorer la composition corporelle. Cependant, des recherches supplémentaires sont nécessaires pour optimiser son utilisation et explorer les thérapies combinées . Si vous avez des questions spécifiques sur ces applications, n'hésitez pas à les poser !
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H/t26-,31-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYAEUWJFGTGGO-GHTUPXNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235443 | |
Record name | Anamorelin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70235443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
861998-00-7 | |
Record name | Anamorelin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861998007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anamorelin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70235443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANAMORELIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55F75LJQ0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.